2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide
Description
2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide (CAS: 5108-51-0) is a heterocyclic compound featuring a benzothiadiazine core with a methanamine substituent at position 3 and sulfone groups at positions 1 and 2. This structure combines features of benzothiadiazines and sulfonamides, which are associated with diverse pharmacological activities, including diuretic, anti-inflammatory, and antibacterial properties . Its synthesis typically involves cyclization reactions of sulfonamide precursors or hydrazine derivatives under controlled conditions .
Properties
IUPAC Name |
(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4H,5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGWLBWQVFGUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199084 | |
| Record name | 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5108-51-0 | |
| Record name | 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005108510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Cyclization Using Samarium Diiodide
The SmI₂-promoted reductive cyclization of N,N-diethyl-o-nitrobenzenesulfonamides with nitriles constitutes a foundational method for benzothiadiazine dioxide synthesis. This one-pot protocol proceeds under mild, neutral conditions, avoiding the harsh acids typically required in classical cyclocondensation reactions.
Mechanistic Insights :
SmI₂ reduces the nitro group to an amine in situ, enabling intramolecular nucleophilic attack by the sulfonamide nitrogen on the nitrile carbon. Subsequent proton transfer and aromatization yield the bicyclic system. The reaction exhibits broad substrate tolerance for aryl and alkyl nitriles, though aliphatic nitriles (e.g., acetonitrile) require stringent temperature control (–20°C initial cooling).
Experimental Protocol (Adapted from) :
- Add N,N-diethyl-o-nitrobenzenesulfonamide (1 mmol) and nitrile (1.5 mmol) to anhydrous THF (5 mL).
- Slowly add SmI₂ (6 mmol) at –20°C under N₂.
- Warm to room temperature, reflux 2 hours.
- Quench with 0.01 M HCl, extract with ethyl acetate.
- Purify via recrystallization (ethanol).
Yield Data :
| Nitrile Substituent | Product Yield |
|---|---|
| Phenyl | 75% |
| Benzyl | 85% |
| p-Chlorophenyl | 77% |
Halogenated Intermediate Synthesis for Functionalization
Electrophilic substitution of anilines with chlorosulfonyl isocyanate provides halogenated benzothiadiazine precursors amenable to subsequent amination. This route facilitates precise positioning of substituents critical for introducing the 3-methanamine group.
Key Steps :
- Ring Closure : React substituted aniline with chlorosulfonyl isocyanate/AlCl₃ in nitromethane to form 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides.
- Thionation : Convert 3-oxo to 3-thioxo derivatives using P₄S₁₀ in pyridine (Table 1).
- Methylation : Treat with methyl iodide/NaHCO₃ to install methylsulfide intermediates.
Table 1. Thionation of 3-Oxo Intermediates
| Compound | X | Y | Z | % CII Inhibition (100 μM) |
|---|---|---|---|---|
| 11a | F | H | O | 6 ± 1.5 |
| 12a | F | H | S | 0 |
| 12b | H | Cl | S | 81 ± 6.9 |
Methylsulfide derivatives (e.g., 13a-d) undergo nucleophilic substitution with primary amines to install aminoalkyl groups at position 3. While the cited literature focuses on aryl amines, adapting this with methanamine requires careful optimization of reaction conditions to prevent over-alkylation.
Representative Procedure :
- Heat methylsulfide intermediate (1 eq) with excess methanamine (5 eq) in DMF at 130°C for 12 hours.
- Cool, dilute with H₂O, extract with CH₂Cl₂.
- Purify via silica gel chromatography (EtOAc/hexane).
Challenges :
Reductive Amination of 3-Formyl Derivatives
An alternative route involves formyl group introduction followed by reductive amination—a strategy not explicitly detailed in the sources but inferred from analogous benzothiadiazine modifications.
Hypothetical Pathway :
- Vilsmeier-Haack Formylation : Treat 3-unsubstituted benzothiadiazine with POCl₃/DMF.
- Reductive Amination : React 3-formyl derivative with methanamine/NaBH₃CN.
Advantages :
- Avoids harsh nucleophilic substitution conditions.
- Permits use of Boc-protected methanamine for better regiocontrol.
Comparative Analysis of Methodologies
Table 3. Method Efficacy Comparison
| Method | Yield Range | Scalability | Functional Group Tolerance |
|---|---|---|---|
| SmI₂ Reductive Cyclization | 74–86% | Moderate | High (Aryl > Alkyl) |
| Halogenation/Amination | 30–81% | Low | Moderate |
| Patent Sulfonation Route | 65–78% | High | Low (Sensitive to EWG) |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiadiazine derivatives
Scientific Research Applications
Scientific Research Applications
2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide is used in a wide array of scientific research applications:
- Chemistry It serves as a building block in the synthesis of complex molecules.
- Biology It is studied for potential antimicrobial and antiviral activities.
- Medicine It is investigated for its diuretic, antihypertensive, and anticancer properties.
- Industry It is utilized in the development of new materials and chemical processes.
Detailed Analysis of Applications
- Diuretic and Antihypertensive Agents: Many medicaments containing a 1,2,4-benzothiadiazine 1,1-dioxide scaffold are used as diuretic and antihypertensive agents . As a diuretic, this compound inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of water and electrolytes, mediated through the inhibition of the Na-Cl cotransporter in the distal convoluted tubule.
- Antiviral Drug: 2H-1,2,4-benzothiadiazin-3(4H)-thione-1,1-dioxides are used as antiviral drugs .
- Structure-Activity Relationship Analysis: 3-Methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide functions in structure activity relations analysis of benzothiadiazine compounds as hyperglycemic agents .
Synthesis and Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation: Oxidation can form sulfone derivatives, using oxidizing agents like hydrogen peroxide and potassium permanganate.
- Reduction: Reduction reactions can convert the compound into its corresponding sulfide, using reducing agents such as lithium aluminum hydride and sodium borohydride.
- Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring, using reagents like alkyl halides and acyl chlorides.
Novel Benzothiadiazine Derivatives
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a diuretic, it inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of water and electrolytes. This action is mediated through the inhibition of the Na-Cl cotransporter in the distal convoluted tubule .
Comparison with Similar Compounds
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (CAS: 163936-78-5)
2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide (CAS: 2799-68-0)
Isoxicam (4-Hydroxy-2-methyl-N-(5-methyl-3-isoxazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide)
- Structure : A 1,2-benzothiazine derivative with a carboxamide side chain.
- Activity : Potent COX-2 inhibitor, 3x more active than phenylbutazone in anti-inflammatory assays .
Pharmacological and Functional Differences
- Synthetic Accessibility : The target compound requires multi-step alkylation and reduction reactions, yielding 50–80% in optimized conditions . In contrast, Isoxicam’s synthesis involves condensation of hydrazides with isoxazole derivatives, achieving higher yields (~85%) .
- Bioactivity: The 7-chloro-3-methyl derivative’s diuretic effect aligns with thiazide-like mechanisms, while Isoxicam’s COX-2 selectivity reduces gastrointestinal toxicity compared to non-selective NSAIDs .
Biological Activity
2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family. It features a benzene ring fused with a thiadiazine ring, characterized by the presence of sulfur and nitrogen atoms. The compound's structure includes a 1,1-dioxide group, indicating the attachment of two oxygen atoms to the sulfur atom. This compound has garnered attention for its diverse pharmacological activities, particularly its diuretic , antihypertensive , and antimicrobial properties .
- Molecular Formula : C8H9N3O2S
- Molecular Weight : 211.24 g/mol
- CAS Number : 5108-51-0
1. Diuretic Activity
This compound acts as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the kidneys. This mechanism is primarily mediated through the inhibition of the Na-Cl cotransporter in the distal convoluted tubule, leading to increased excretion of water and electrolytes .
2. Antihypertensive Effects
The compound exhibits antihypertensive properties by promoting vasodilation and reducing blood pressure. Its action is associated with the modulation of renal function and fluid balance .
3. Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves targeting specific bacterial pathways that disrupt cellular function.
Case Studies and Experimental Data
A comprehensive review of literature highlights several studies on the biological activity of 2H-1,2,4-benzothiadiazine derivatives:
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Q & A
Basic Question: What are the standard protocols for synthesizing 2H-1,2,4-benzothiadiazine-3-methanamine 1,1-dioxide derivatives, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions starting from benzothiadiazine precursors. Key steps include cyclization, sulfonation, and functional group modifications. For example, alkylation or acylation at the heterocyclic ring can introduce methanamine groups . Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature gradients. Purity is enhanced via column chromatography or recrystallization. Reaction progress should be monitored using TLC and HPLC, with yields reported alongside spectroscopic validation (¹H/¹³C NMR, IR) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate dual therapeutic potential (e.g., antihypertensive and antidiabetic effects) of benzothiadiazine derivatives?
Methodological Answer:
SAR studies require systematic structural modifications (e.g., substituent variations at positions 3 and 4) coupled with in vitro and in vivo assays. For antihypertensive activity, measure angiotensin-converting enzyme (ACE) inhibition and blood pressure reduction in rodent models. For antidiabetic effects, assess insulin secretion in pancreatic β-cell lines (e.g., INS-1) and glucose tolerance tests in hyperglycemic models. Correlate results with computational docking to identify binding affinities for targets like ATP-sensitive potassium channels . Contradictions in data (e.g., reduced urine output vs. insulin sensitivity) should be resolved using dose-response curves and pharmacokinetic profiling .
Basic Question: What analytical techniques are critical for structural characterization of benzothiadiazine-1,1-dioxide derivatives?
Methodological Answer:
X-ray crystallography is the gold standard for confirming 3D conformation and intramolecular interactions (e.g., hydrogen bonding in the thiazine ring) . Complement with ¹H/¹³C NMR to assign proton environments and substituent effects (e.g., deshielding of aromatic protons due to electron-withdrawing groups). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies sulfone (S=O) stretches near 1150–1300 cm⁻¹ .
Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-oxidant effects) of benzothiadiazine derivatives?
Methodological Answer:
Contradictions often arise from divergent experimental models or concentrations. For anti-inflammatory claims, use standardized assays like COX-1/COX-2 inhibition and carrageenan-induced paw edema in rats. For pro-oxidant effects, measure ROS generation in cell lines (e.g., HepG2) via DCFH-DA fluorescence. Cross-validate results with in silico toxicity predictions (e.g., OSIRIS Property Explorer) and redox potential calculations. Dose-dependent studies and metabolite profiling (LC-MS) can clarify biphasic effects .
Basic Question: What in vitro models are suitable for preliminary screening of benzothiadiazine derivatives as NMDA receptor ligands?
Methodological Answer:
Use radioligand binding assays with [³H]glycine or [³H]MK-801 to evaluate affinity for NMDA receptor glycine sites. Functional activity can be assessed via calcium influx in primary neuronal cultures using Fluo-4 AM fluorescence. Compare IC₅₀ values against reference antagonists (e.g., D-AP5) and validate selectivity via parallel screening against AMPA/kainate receptors .
Advanced Question: How can factorial design be applied to optimize the synthesis of benzothiadiazine derivatives with enhanced bioactivity?
Methodological Answer:
A 2^k factorial design evaluates critical variables (e.g., reaction time, temperature, catalyst loading). For example, vary solvent polarity (DMF vs. THF) and alkylating agents (methyl iodide vs. benzyl bromide) to maximize yield and bioactivity. Analyze main effects and interactions using ANOVA. Response surface methodology (RSM) can model non-linear relationships, with bioactivity (e.g., IC₅₀ values) as the response variable. Validate optimized conditions with triplicate runs .
Basic Question: What computational tools are recommended for predicting the pharmacokinetic properties of benzothiadiazine derivatives?
Methodological Answer:
Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to targets like endothelin receptors. For toxicity, employ ProTox-II to predict hepatotoxicity and mutagenicity. Cross-reference results with experimental Caco-2 permeability assays and microsomal stability tests .
Advanced Question: How can substituent modifications at the benzothiadiazine core enhance selectivity for DNA interaction?
Methodological Answer:
Introduce planar substituents (e.g., benzoyl or quinazolinone groups) to promote intercalation. Use ethidium bromide displacement assays and circular dichroism to assess DNA binding. Compare ΔTm values in thermal denaturation studies with calf thymus DNA. Molecular docking (AutoDock Vina) can predict binding modes to minor/major grooves. Validate with gel electrophoresis to detect strand breaks or cross-linking .
Basic Question: What are the best practices for ensuring reproducibility in benzothiadiazine derivative synthesis?
Methodological Answer:
Document reaction parameters rigorously (e.g., solvent purity, humidity levels). Use standardized reagents (e.g., Aldrich ≥98%) and calibrate equipment (e.g., pH meters, balances). Publish detailed spectral data (NMR, HPLC chromatograms) in supplementary materials. Share synthetic protocols via platforms like Zenodo or Protocols.io to facilitate replication .
Advanced Question: How can hybrid benzothiadiazine-quinazolinone derivatives be designed to overcome multidrug resistance in cancer?
Methodological Answer:
Incorporate P-glycoprotein (P-gp) inhibitors like verapamil mimetics into the benzothiadiazine scaffold. Test cytotoxicity in resistant cell lines (e.g., MCF-7/ADR) with/without P-gp inhibitors. Measure intracellular drug accumulation via flow cytometry (e.g., doxorubicin fluorescence). Use transcriptomics (RNA-seq) to identify ABC transporter expression changes. Validate in vivo using xenograft models with bioluminescent imaging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
